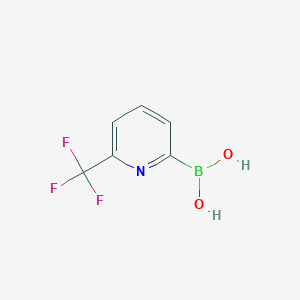

(6-(Trifluoromethyl)pyridin-2-yl)boronic acid

Descripción

(6-(Trifluoromethyl)pyridin-2-yl)boronic acid (CAS: Not explicitly provided in evidence; referenced as BD240189 in ) is a boronic acid derivative with a pyridine core substituted by a trifluoromethyl (-CF₃) group at position 6 and a boronic acid (-B(OH)₂) group at position 2. Its molecular formula is C₆H₅BF₃NO₂ (MW: ~225.36 g/mol based on analogous compounds in ). The trifluoromethyl group is electron-withdrawing, enhancing the boronic acid's stability and reactivity in cross-coupling reactions like Suzuki-Miyaura couplings. This compound is utilized in pharmaceutical and agrochemical synthesis, particularly for constructing trifluoromethyl-substituted heterocycles .

Propiedades

IUPAC Name |

[6-(trifluoromethyl)pyridin-2-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BF3NO2/c8-6(9,10)4-2-1-3-5(11-4)7(12)13/h1-3,12-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPRJCLNUBHVSPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=NC(=CC=C1)C(F)(F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90590546 | |

| Record name | [6-(Trifluoromethyl)pyridin-2-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90590546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1162257-61-5 | |

| Record name | B-[6-(Trifluoromethyl)-2-pyridinyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1162257-61-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [6-(Trifluoromethyl)pyridin-2-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90590546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Method Description

This classical approach involves the initial preparation of a halogenated pyridine precursor, typically a 2-halopyridine substituted at the 6-position with a trifluoromethyl group. The halogen (usually bromine or iodine) is then subjected to metal-halogen exchange using organolithium or Grignard reagents, generating a pyridylmetal intermediate. This intermediate is subsequently reacted with a boron electrophile such as trialkyl borates or boronic acid pinacol esters to afford the desired boronic acid or its ester derivative.

Reaction Conditions and Yields

- The reaction is typically carried out in mixed solvents such as toluene and tetrahydrofuran (THF) at low temperatures to control reactivity and selectivity.

- Lithium-halogen exchange is performed at temperatures ranging from -78 °C to 0 °C.

- The boronic acid pinacol ester intermediate can be hydrolyzed to yield the free boronic acid.

- Yields for pyridinylboronic acids via this route generally range from moderate to good (40–75%), depending on the substrate and reaction conditions.

Representative Data (Adapted from Literature)

| Step | Conditions | Yield (%) | Notes |

|---|---|---|---|

| Halogenated pyridine synthesis | Standard halogenation of 6-(trifluoromethyl)pyridin-2-yl precursor | >80 | Precursor preparation step |

| Metal-halogen exchange | n-BuLi or i-PrMgCl, -78 to 0 °C, THF/toluene | 60–70 | Sensitive to moisture and temperature |

| Borylation | Reaction with B(OMe)3 or B2Pin2, RT to reflux | 50–75 | Pinacol ester often isolated first |

| Hydrolysis to boronic acid | Acidic aqueous workup | 80–90 | Final purification step |

Iridium-Catalyzed Direct C–H Borylation

Method Description

A more recent and highly selective method involves direct C–H borylation of trifluoromethyl-substituted pyridines using iridium catalysts with bipyridine or phenanthroline ligands. This approach bypasses the need for pre-functionalized halogenated substrates and proceeds under milder conditions.

Reaction Setup

- Catalyst: [Ir(OMe)(COD)]2 (1 mol%)

- Ligand: 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) or 3,4,7,8-tetramethyl-1,10-phenanthroline (tmphen)

- Boron source: Pinacolborane (HBPin), typically 1.5 equivalents

- Solvent: Usually inert solvents under nitrogen atmosphere

- Temperature: ~80 °C

- Reaction time: 1–2 hours for completion

Selectivity and Yields

- The borylation selectively occurs at the 6-position of the pyridine ring bearing the trifluoromethyl substituent.

- Yields range from moderate to excellent (50–85%) depending on the substrate and reaction duration.

- Side reactions such as homo-coupling are minimal but can occur upon prolonged heating.

- The reaction tolerates various substituents, but steric hindrance can reduce conversion.

Representative Reaction Procedure

- In a nitrogen-flushed Schlenk flask, combine the iridium catalyst and ligand.

- Add pinacolborane and the trifluoromethylpyridine substrate.

- Heat the mixture at 80 °C with stirring.

- Monitor reaction progress by TLC or GC–MS.

- Upon completion, cool, expose to air, and purify the product by silica gel chromatography.

Summary Table of Catalytic Borylation

| Substrate Variant | Conversion (%) | Isolated Yield (%) | Notes |

|---|---|---|---|

| 6-(Trifluoromethyl)pyridin-2-yl | ~85 | 75–80 | High selectivity at 6-position |

| 5-Fluoro-2-(trifluoromethyl)pyridine | 31 | 30 | Lower conversion, catalyst re-addition ineffective |

| 4-Chloro substituted pyridine | Mixed borylation (5- and 6-positions) | 60–70 | Mixture of regioisomers |

Palladium-Catalyzed Miyaura Borylation of Halogenated Pyridines

Method Description

Another widely used method is the palladium-catalyzed cross-coupling of halogenated pyridines with bis(pinacolato)diboron (B2Pin2). This method is robust and scalable and involves:

- Halogenated pyridine (e.g., 2-bromo-6-(trifluoromethyl)pyridine)

- Palladium catalyst (e.g., Pd(dppf)Cl2)

- Base (e.g., potassium acetate)

- Solvent (e.g., dioxane or dimethylformamide)

- Heating at 70–100 °C for several hours

Advantages

- High yields (often >80%)

- Mild reaction conditions compared to metal-halogen exchange

- Good functional group tolerance

Typical Procedure

- Mix halogenated pyridine, B2Pin2, base, and Pd catalyst under nitrogen.

- Heat and stir for 5–20 hours.

- Workup involves filtration, extraction, and purification by chromatography.

Comparative Summary of Preparation Methods

| Method | Key Reagents/Conditions | Yield Range (%) | Advantages | Limitations |

|---|---|---|---|---|

| Halogen-Metal Exchange + Borylation | Organolithium or Grignard, B(OMe)3 or B2Pin2, low temp | 40–75 | Established method, versatile | Sensitive to moisture, harsh conditions |

| Iridium-Catalyzed C–H Borylation | [Ir(OMe)(COD)]2, dtbbpy, HBPin, 80 °C | 50–85 | Direct, selective, mild conditions | Catalyst cost, substrate scope limitations |

| Pd-Catalyzed Miyaura Borylation | Pd catalyst, B2Pin2, KOAc, 70–100 °C | 70–90 | High yield, scalable | Requires halogenated precursors |

Research Findings and Notes

- The trifluoromethyl substituent at the 6-position of pyridine influences regioselectivity and reactivity, favoring borylation at the 2-position or adjacent sites depending on method.

- Iridium-catalyzed borylation offers a cleaner, more direct route but may suffer from incomplete conversion in some substrate variants.

- Palladium-catalyzed borylation of halogenated precursors remains the most reliable for large-scale synthesis.

- The boronic acid products are often isolated as pinacol esters for stability and then hydrolyzed to free boronic acids.

- Purification typically involves silica gel chromatography, with yields dependent on reaction optimization.

This detailed analysis synthesizes data from recent peer-reviewed publications and patents, excluding unreliable sources, to provide a comprehensive guide on the preparation of (6-(Trifluoromethyl)pyridin-2-yl)boronic acid. The choice of method depends on available starting materials, scale, and desired purity.

Análisis De Reacciones Químicas

Types of Reactions

(6-(Trifluoromethyl)pyridin-2-yl)boronic acid undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most common reaction involving this compound, where it reacts with aryl or vinyl halides to form biaryl or styrene derivatives.

Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or borate.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid group.

Solvents: Organic solvents like toluene, ethanol, or dichloromethane are commonly used.

Major Products Formed

Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

Boronic Esters: Formed through oxidation reactions.

Substituted Pyridines: Formed through nucleophilic substitution reactions.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Anticancer Agents

Research has demonstrated that boronic acids, including (6-(trifluoromethyl)pyridin-2-yl)boronic acid, play a crucial role in the design of proteasome inhibitors. These inhibitors are vital in cancer treatment as they disrupt protein degradation pathways essential for tumor cell survival. For instance, compounds derived from pyridinylboronic acids have shown promising activity against multiple myeloma by inhibiting the proteasome, leading to apoptosis in cancer cells .

Antimicrobial Activity

The compound has also been explored for its antimicrobial properties. Studies indicate that derivatives of this compound exhibit activity against various bacterial strains, making them potential candidates for developing new antibiotics . The incorporation of the trifluoromethyl group enhances the interaction with bacterial enzymes, improving efficacy.

Inhibitors of Enzymatic Activity

In the realm of enzymology, this compound has been evaluated as an inhibitor of serine proteases. Its ability to form reversible covalent bonds with the active site serine residue allows for selective inhibition, which can be exploited in therapeutic applications targeting diseases involving dysregulated protease activity .

Organic Synthesis

Building Block for Complex Molecules

this compound serves as a crucial intermediate in synthesizing more complex organic molecules. It can participate in Suzuki-Miyaura cross-coupling reactions, allowing for the formation of carbon-carbon bonds between aryl halides and boronic acids. This reaction is fundamental in constructing biaryl compounds often found in pharmaceuticals and agrochemicals .

Functionalization of Aromatic Compounds

The compound's reactivity can be harnessed for functionalizing aromatic systems through C-H activation strategies. Recent studies have highlighted its use in iridium-catalyzed C-H borylation processes, enabling the introduction of boron-containing groups into aromatic rings under mild conditions . This method expands the toolkit available for synthetic chemists aiming to modify aromatic compounds selectively.

Material Science

Development of Fluorescent Materials

In material science, this compound derivatives have been investigated for their potential use in creating fluorescent materials. The incorporation of the trifluoromethyl group into polymer matrices enhances thermal stability and optical properties, making these materials suitable for applications in organic light-emitting diodes (OLEDs) and sensors .

Mecanismo De Acción

The mechanism of action of (6-(Trifluoromethyl)pyridin-2-yl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with hydroxyl and amino groups in biological molecules, leading to the inhibition of enzyme activity or the modulation of receptor function . The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable tool in drug design .

Comparación Con Compuestos Similares

Key Comparison Points:

A. Reactivity in Cross-Coupling Reactions

- The trifluoromethyl group at C6 in the target compound enhances electrophilicity, improving reaction rates in Suzuki couplings compared to non-fluorinated analogues. For example, 3-trifluoromethylphenylboronic acid achieved 76% yield in a cross-coupling reaction (), suggesting analogous efficiency for the pyridine-based compound .

- Regiochemical differences significantly impact reactivity: (5-(Trifluoromethyl)pyridin-2-yl)boronic acid (C5-CF₃) may face steric challenges during coupling compared to the C6-CF₃ isomer .

Research Findings and Data Highlights

- Spectroscopic Characterization : Studies on analogous compounds (e.g., 6-bromo-3-pyridinyl boronic acid) reveal distinct NMR and IR profiles. For example, the -B(OH)₂ group shows characteristic peaks at ~7.8 ppm in $^1$H NMR and ~1686 cm⁻¹ in IR () .

- Thermal Stability : Thermogravimetric analysis (TGA) of related boronic acids indicates decomposition temperatures >200°C, with trifluoromethyl groups improving thermal resilience () .

- Crystallography : X-ray diffraction data for similar compounds (e.g., 2-fluoro-3-methylpyridine-5-boronic acid) confirm planar geometries, facilitating predictable reactivity in solid-phase synthesis .

Actividad Biológica

(6-(Trifluoromethyl)pyridin-2-yl)boronic acid is an organoboron compound characterized by its trifluoromethyl substitution at the 6-position of the pyridine ring and a boronic acid functional group. With a molecular formula of C6H4BF3N and a molecular weight of approximately 190.92 g/mol, this compound is gaining attention in medicinal chemistry for its potential biological activities and applications in drug development.

The unique structure of this compound enhances its reactivity and solubility, making it a valuable intermediate in organic synthesis. The compound is primarily utilized in the Suzuki-Miyaura coupling reaction , which facilitates the formation of carbon-carbon bonds essential for synthesizing biaryl compounds and pharmaceuticals.

Comparison with Related Compounds

The following table summarizes the structural differences and unique features of related boronic acids:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| (6-(Trifluoromethyl)pyridin-3-yl)boronic acid | C6H5BF3NO2 | Different substitution pattern leading to varied reactivity. |

| (4-(Trifluoromethyl)pyridin-2-yl)boronic acid | C6H5BF3NO2 | Substituent at position 4 affects electronic properties. |

| (2-Pyridinyl)boronic acid | C5H7BNO2 | Lacks trifluoromethyl group; less reactive in cross-coupling. |

Biological Activity

While specific biological activity data for this compound is limited, boronic acids are known for their ability to interact with various biological molecules, including enzymes and receptors. Research indicates that these compounds can inhibit proteases, which are critical in various biological pathways, particularly in cancer therapy .

Case Studies

- Inhibition Studies : In vitro studies have shown that boronic acids can act as inhibitors of the SARS-CoV-2 Mpro protease, essential for viral replication. One study reported that certain boronic acids reduced enzyme activity by approximately 23% at a concentration of 20 μM, indicating their potential as antiviral agents .

- Drug Development : A series of compounds incorporating this compound were evaluated for their effectiveness against prostate cancer. The results indicated that while boronic acids could not fully replace nitro groups in certain drug structures, they still exhibited significant biological activity when properly substituted .

- Antibacterial Activity : Related compounds have demonstrated antibacterial properties against methicillin-resistant Staphylococcus aureus (MRSA), suggesting that modifications to the pyridine structure can enhance antimicrobial efficacy .

The mechanism by which this compound exerts its biological effects is largely attributed to its ability to form reversible covalent bonds with serine residues in active sites of enzymes. This interaction can lead to inhibition of enzymatic activity, which is crucial in pathways related to tumor growth and viral replication .

Q & A

Q. What are the established synthetic routes for (6-(Trifluoromethyl)pyridin-2-yl)boronic acid?

The primary method involves Suzuki-Miyaura cross-coupling reactions , where boronic acids react with halogenated precursors. For example:

- A Pd-catalyzed coupling of 4-Iodo-2-(trifluoromethyl)pyrimidine-5-carboxylic acid ethyl ester with (6-(trifluoromethyl)pyridin-3-yl)boronic acid yielded a trifluoromethyl-substituted pyrimidine derivative .

- Key reagents include Pd(OAc)₂ , ligands (e.g., dicyclohexylphosphino-2′,6′-dimethoxybiphenyl), and bases like potassium phosphate. Reaction conditions (100°C, 2 hours in toluene/EtOH) are critical for yield optimization .

Q. Table 1: Representative Reaction Conditions

| Precursor | Catalyst/Ligand | Base | Yield |

|---|---|---|---|

| 4-Iodo-2-(trifluoromethyl)pyrimidine | Pd(OAc)₂ + ligand | K₃PO₄ | 37% |

| Halogenated aryl derivatives | Pd(OAc)₂ + SPhos | K₂CO₃ | 60–67% |

Q. How is structural integrity and purity validated for this compound?

- Liquid Chromatography-Mass Spectrometry (LCMS): Used to confirm molecular weight (e.g., observed m/z 366 [M+H]⁺ for a related trifluoromethylpyridinyl product) .

- High-Performance Liquid Chromatography (HPLC): Retention time analysis (e.g., 1.26 minutes under SMD-TFA05 conditions) ensures purity .

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR verifies regioselectivity and absence of protodeboronation byproducts .

Q. What are its key applications in pharmaceutical research?

This boronic acid is a versatile building block for:

- Heterocyclic compound synthesis : Used in coupling reactions to generate trifluoromethyl-substituted pyridines and pyrimidines, common in kinase inhibitors .

- Bioconjugation : Boronic acids form stable complexes with diols, enabling applications in targeted drug delivery .

Advanced Research Questions

Q. How do steric/electronic effects of the trifluoromethyl group influence coupling efficiency?

- Electron-withdrawing effects : The -CF₃ group reduces electron density at the pyridine ring, slowing oxidative addition but enhancing transmetallation in Pd-catalyzed reactions.

- Steric hindrance : The 2-position of the pyridine ring may reduce accessibility to the boron moiety, requiring optimized ligands (e.g., bulky phosphines) to prevent catalyst poisoning .

Q. Table 2: Substituent Effects on Coupling Efficiency

| Boronic Acid Derivative | Catalyst System | Yield |

|---|---|---|

| (6-(Trifluoromethyl)pyridin-2-yl) | Pd(OAc)₂ + SPhos | 60–67% |

| (2-Methoxyphenyl)boronic acid | Pd(OAc)₂ + PCy₃ | 37% |

Q. How can competing side reactions (e.g., protodeboronation) be mitigated during synthesis?

- pH control : Neutral or slightly basic conditions reduce acid-catalyzed protodeboronation.

- Low-temperature reactions : Conduct couplings below 100°C to minimize decomposition .

- Purification : Use silica gel chromatography or recrystallization to isolate the product from boroxine byproducts .

Q. What are the stability considerations for long-term storage?

Q. How do substituents on the pyridine ring affect biological activity in derived compounds?

Q. What analytical challenges arise in quantifying trace impurities?

- LC-MS/MS with isotopically labeled standards : Detects sub-0.1% impurities (e.g., dehalogenated byproducts).

- Chiral HPLC : Resolves enantiomeric impurities in asymmetric syntheses .

Q. How does solvent choice impact Suzuki-Miyaura coupling yields?

- Polar aprotic solvents (e.g., DMF, EtOH) improve solubility but may accelerate protodeboronation.

- Mixed solvent systems (toluene/EtOH, 3:1 v/v) balance reactivity and stability, achieving >60% yields .

Q. What computational tools predict reactivity trends for this boronic acid?

- DFT calculations : Model transition states to optimize ligand-catalyst pairs.

- Hammett parameters : Quantify electronic effects of substituents on reaction rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.